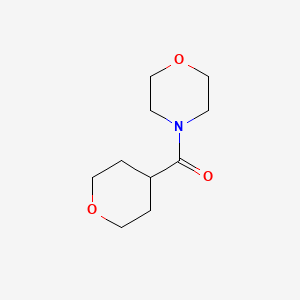![molecular formula C12H10FNO B6496839 4-[(3-fluorophenoxy)methyl]pyridine CAS No. 1455340-92-7](/img/structure/B6496839.png)
4-[(3-fluorophenoxy)methyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[(3-fluorophenoxy)methyl]pyridine” is a type of organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound contains a fluorophenoxy group attached to the pyridine ring via a methyl group .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of Grignard reagents. For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Fc1cccc (OCC2CCNCC2)c1 . The InChI key for this compound is QWIFOAXJOXKXLH-UHFFFAOYSA-N . The empirical formula is C12H17ClFNO and the molecular weight is 245.72 .
科学研究应用
4-[(3-fluorophenoxy)methyl]pyridine has a range of applications in scientific research. It has been used as a ligand in metal complexes, as a catalyst in organic synthesis, and as a fluorescent probe in biochemistry and cell biology. It has also been used in the synthesis of a range of compounds, including polyfluorinated pyridines and pyridine derivatives. Additionally, this compound has been used in the synthesis of novel drugs, such as the anti-tumor agents, 4-fluorophenyl-N-methylpyridin-2-amine and 4-fluorophenyl-N-methylpyridin-2-yl-thioamide.
作用机制
Target of Action
Similar compounds such as 4-phenoxy-pyridine/pyrimidine derivatives have been evaluated as potent dual vegfr-2/c-met inhibitors . VEGFR-2 and c-Met are key proteins involved in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
Similar compounds have been shown to inhibit the activity of vegfr-2 and c-met, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of vegfr-2 and c-met can disrupt several signaling pathways involved in cell proliferation and survival .
Result of Action
The inhibition of vegfr-2 and c-met can lead to the suppression of cancer cell proliferation .
实验室实验的优点和局限性
4-[(3-fluorophenoxy)methyl]pyridine has a number of advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it is soluble in a range of organic solvents, and is relatively non-toxic. However, there are a number of limitations to its use in lab experiments. It is relatively expensive, and is not widely available. Additionally, it is not soluble in water, and can be difficult to purify.
未来方向
The potential applications of 4-[(3-fluorophenoxy)methyl]pyridine are vast, and there are a number of potential future directions for its use. These include the development of novel drugs, such as anti-cancer agents, and the development of novel fluorescent probes for biochemistry and cell biology. Additionally, this compound could be used as a ligand in metal complexes, and as a catalyst in organic synthesis. Finally, this compound could be used to study the mechanisms of a range of biological processes, such as inflammation, tumor growth, and oxidative stress.
合成方法
4-[(3-fluorophenoxy)methyl]pyridine can be synthesized through a variety of methods, including the reaction of 3-fluorophenol and acrolein, the reaction of 4-fluorobenzaldehyde and pyridine, and the reaction of 3-fluorophenol and acrylonitrile. The most common method is the reaction of 3-fluorophenol and acrolein, which produces this compound in an 85-90% yield. The reaction is conducted in a two-step process, with the first step involving the formation of a Michael adduct between 3-fluorophenol and acrolein, and the second step involving the dehydration of the adduct to form this compound.
安全和危害
属性
IUPAC Name |
4-[(3-fluorophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOOOZUPGESAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)

![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6496817.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(2-fluorophenoxy)methyl]pyridine](/img/structure/B6496830.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)
![4-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496845.png)
![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)
![methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B6496850.png)